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molecular formula C7H9NS2 B1641110 2,5-Bis(methylthio)pyridine

2,5-Bis(methylthio)pyridine

Cat. No. B1641110
M. Wt: 171.3 g/mol
InChI Key: HNLSWMYUGDMYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07432287B2

Procedure details

The 2,5-bismethanesulfonylpyridine was obtained by reacting 2,5-dibromopyridine with sodium thiomethoxide to obtain 2,5-bis-methylthiopyridine, and then oxidizing it with metachloroperbenzoic acid. The reaction between 2,5-dibromopyridine and sodium methoxide and the oxidation of 2,5-bis-methylthiopyridine with metachloroperbenzoic acid may be carried out according to ordinary methods.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([S:11]([CH3:14])(=O)=O)=[CH:7][N:6]=1)(=O)=O.BrC1C=CC(Br)=CN=1.C[S-].[Na+]>>[CH3:1][S:2][C:5]1[CH:10]=[CH:9][C:8]([S:11][CH3:14])=[CH:7][N:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C1=NC=C(C=C1)S(=O)(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[S-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CSC1=NC=C(C=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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